molecular formula C20H23N3O3 B14933450 3-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-(6-methoxypyridin-3-yl)propanamide

3-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-(6-methoxypyridin-3-yl)propanamide

Cat. No.: B14933450
M. Wt: 353.4 g/mol
InChI Key: KNKQEZMSPXBZRP-UHFFFAOYSA-N
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Description

3-[1-(2-Methoxyethyl)-1H-indol-3-yl]-N-(6-methoxypyridin-3-yl)propanamide is a synthetic small molecule featuring a propanamide backbone with a 1H-indole core substituted at the 3-position by a 2-methoxyethyl group and a 6-methoxypyridin-3-yl amide moiety. This compound belongs to a class of indole-based propanamides designed to target G protein-coupled receptors (GPCRs), particularly formyl peptide receptors (FPRs), which are implicated in inflammatory responses .

Properties

Molecular Formula

C20H23N3O3

Molecular Weight

353.4 g/mol

IUPAC Name

3-[1-(2-methoxyethyl)indol-3-yl]-N-(6-methoxypyridin-3-yl)propanamide

InChI

InChI=1S/C20H23N3O3/c1-25-12-11-23-14-15(17-5-3-4-6-18(17)23)7-9-19(24)22-16-8-10-20(26-2)21-13-16/h3-6,8,10,13-14H,7,9,11-12H2,1-2H3,(H,22,24)

InChI Key

KNKQEZMSPXBZRP-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=C(C2=CC=CC=C21)CCC(=O)NC3=CN=C(C=C3)OC

Origin of Product

United States

Preparation Methods

The synthesis of 3-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-(6-methoxypyridin-3-yl)propanamide can be achieved through several synthetic routes. One common method involves the coupling of an indole derivative with a pyridine derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-(6-methoxypyridin-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the indole or pyridine rings are replaced with other groups.

Scientific Research Applications

3-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-(6-methoxypyridin-3-yl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-(6-methoxypyridin-3-yl)propanamide involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations :

  • Substituent Impact: The 2-methoxyethyl group in the target compound may enhance solubility compared to bulkier substituents (e.g., cyclohexylmethyl in (S)-9a) .
  • Synthetic Feasibility : Derivatives like 3p (34% yield) and 3q (17% yield) highlight challenges in synthesizing methoxy- or trifluoromethyl-substituted analogs, suggesting that the target compound’s synthesis may require optimized coupling conditions (e.g., DCC-mediated amidation) .
Pharmacological and Functional Comparisons
  • Receptor Selectivity : (S)-9a demonstrates high FPR2 selectivity (EC₅₀ = 8 nM) and negligible FPR1 activity, attributed to its chiral ureido and pyridinylmethoxy groups . The target compound lacks explicit ureido functionality, which may reduce FPR2 affinity but improve metabolic stability.
  • Metabolic Stability : (S)-9a derivatives with cyclohexylmethyl groups show moderate stability in liver microsomes (t₁/₂ = 30–60 min), whereas simpler propanamides (e.g., 3n–3q) lack stability data but may face rapid clearance due to fewer steric hindrance effects .
  • Anti-Inflammatory Potential: Compounds like 3-[5,7-difluoro-2-(4-fluorophenyl)-1H-indol-3-yl]-N-[(3S,4R)-4-hydroxy-2-oxopyrrolidin-3-yl]propanamide () inhibit APOL1, a protein linked to kidney disease, suggesting structural flexibility of indole-propanamides in diverse therapeutic areas.
Structure-Activity Relationship (SAR) Trends
  • Methoxy Positioning : Methoxy groups on the pyridine ring (e.g., 6-methoxy in the target compound) may enhance receptor binding compared to 4-methoxy analogs (as in 3p), though this requires validation .
  • Chiral Centers : Enantiomers like (R)-19a and (S)-19b () show divergent MS/MS fragmentation patterns, implying that chirality significantly impacts metabolic pathways—a critical consideration for the target compound’s stereochemistry .

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